1-(Bromomethyl)-3-cyclobutylcyclobutane
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Overview
Description
Compounds like “1-(Bromomethyl)-3-cyclobutylcyclobutane” belong to a class of organic compounds known as alkyl halides. They contain a halogen atom (in this case, bromine) attached to an alkyl group .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a cyclobutyl ring with a bromomethyl group attached. The exact structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
Alkyl halides like “this compound” are often used in organic synthesis due to their reactivity. They can undergo various types of reactions, including nucleophilic substitution and elimination .Scientific Research Applications
Synthesis and Characterization
1-(Bromomethyl)-3-cyclobutylcyclobutane and its analogs are critical in the synthesis of small-ring compounds, exploring their structural dynamics, reactivity, and potential in creating novel molecules. For instance, the synthesis processes involving cyclobutane derivatives have been extensively studied for their unique reactions and applications in creating complex structures. Such compounds are synthesized through various chemical reactions, highlighting their utility in organic synthesis and the development of new materials with potential applications ranging from pharmaceuticals to advanced materials (Applequist & Roberts, 1956; Toda & Ooi, 1973).
Reactivity and Polymerization
Research on cyclobutane derivatives extends into their reactivity, especially in polymerization processes. These studies provide insights into the molecular behavior of cyclobutane compounds under different conditions, such as bromine addition and polymerization types, which proceed according to molecular-orbital theory. This knowledge is pivotal for developing new polymeric materials with specific properties (Boswell et al., 2023).
Molecular Structure Analysis
The structure of cyclobutane derivatives, including this compound, is crucial for understanding their chemical properties and potential applications. X-ray crystallography has been used to determine the structure of these compounds, providing a foundation for theoretical and applied research in chemistry and materials science (Kirillov, Nikiforova, & Dmitriev, 2015).
Advanced Organic Synthesis
Cyclobutane derivatives play a significant role in advanced organic synthesis, offering pathways to construct complex molecular architectures. This includes the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes, showcasing the versatility of cyclobutane compounds in synthesizing a wide range of chemical entities with potential applications in drug development and materials science (Yao & Shi, 2007).
Thermal Degradation and Polymer Analysis
The study of thermal degradation and the polymerization behavior of cyclobutane derivatives, including bromomethyl cyclobutane, provides insights into the stability and decomposition pathways of these compounds. Understanding these processes is essential for designing materials with desired thermal properties and for the safe handling and processing of these materials in various industrial applications (Demirelli & Coskun, 1999).
Mechanism of Action
Mode of Action
The bromine atom in “1-(Bromomethyl)-3-cyclobutylcyclobutane” could potentially be involved in electrophilic addition reactions with nucleophilic sites in biological molecules . This could lead to changes in the function of these molecules and subsequent biological effects.
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific biological targets. Brominated compounds can often interfere with redox reactions and other metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure, lipophilicity, and molecular size . Brominated compounds are often metabolized in the liver and can be excreted in the urine .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific mode of action and the biological targets it interacts with. Potential effects could include changes in protein function, disruption of cellular processes, or induction of cell death .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of brominated compounds can be affected by the pH of the environment .
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-cyclobutylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSMHMNWSOVQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2293649-18-8 |
Source
|
Record name | 1-(bromomethyl)-3-cyclobutylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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